3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
3-Chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a benzamide derivative featuring a 3-chloro-substituted aromatic ring linked to a 1,2,3,4-tetrahydroquinoline scaffold acylated with a 2-methylpropanoyl group.
Properties
IUPAC Name |
3-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-13(2)20(25)23-10-4-6-14-8-9-17(12-18(14)23)22-19(24)15-5-3-7-16(21)11-15/h3,5,7-9,11-13H,4,6,10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDSFPWVSUGVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Benzamide Moiety: This step involves the reaction of the intermediate with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Differences :
- Substituents : The benzamide ring in G511-0318 bears 2,3-dimethoxy groups, compared to the 3-chloro substituent in the target compound. Methoxy groups are electron-donating, which may enhance solubility or alter electronic properties relative to the electron-withdrawing chloro group .
- No synthetic details are provided, but its structural similarity to the target compound suggests shared routes, such as coupling acylated tetrahydroquinoline intermediates with substituted benzoyl chlorides .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
Key Differences :
- Core Structure: This compound lacks the tetrahydroquinoline scaffold, instead featuring a 2-hydroxy-1,1-dimethylethyl amine group.
- Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride or acid with 2-amino-2-methyl-1-propanol, followed by rigorous characterization (X-ray, NMR, IR). This highlights methodological contrasts with the target compound, which likely requires functionalization of a tetrahydroquinoline core .
Methylclonazepam (5-(2-Chlorophenyl)-1-Methyl-7-Nitro-2,3-Dihydro-1H-1,4-Benzodiazepin-2-One)
Key Differences :
- Structural Class: Methylclonazepam is a benzodiazepine derivative with a nitro group and chlorophenyl substituent, distinct from the benzamide-tetrahydroquinoline architecture of the target compound. It is pharmacologically active (e.g., anxiolytic or anticonvulsant), whereas the target’s bioactivity remains uncharacterized in the provided evidence .
- Analytical Focus : Purity and stability data for Methylclonazepam underscore the importance of analytical rigor for active pharmaceuticals, a consideration that may extend to the target compound in future studies .
Data Tables
Table 2: Electronic and Functional Properties
Biological Activity
3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic compound that belongs to the class of benzamides. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and neurology. Understanding its biological activity involves examining its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C_{15}H_{17}ClN_{2}O
- Molecular Weight : 284.76 g/mol
- LogP : 3.0 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Protein Kinase Inhibition : The compound shows potential as a protein kinase inhibitor, which is crucial in regulating cell division and survival pathways. This activity is significant for anticancer properties.
- Antagonism of Receptors : It may act as an antagonist to certain receptors involved in pain and inflammation, similar to other compounds in the benzamide class.
Anticancer Activity
Research has indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies on cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and SK-BR3 (breast cancer) have shown that related compounds can induce apoptosis and inhibit cell proliferation effectively .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 12.5 | Induction of apoptosis |
| MCF-7 | 10.0 | Cell cycle arrest |
| SK-BR3 | 15.0 | Inhibition of proliferation |
Neuroleptic Activity
Benzamide derivatives are known for their neuroleptic effects:
- Behavioral Studies : Compounds structurally related to this compound have been tested for their ability to reduce apomorphine-induced stereotyped behavior in animal models, suggesting potential applications in treating schizophrenia or other neuropsychiatric disorders .
Case Study 1: Anticancer Efficacy
A study published in Molecules demonstrated that a related quinoline derivative exhibited strong cytotoxicity against various cancer cell lines through the induction of oxidative stress and subsequent apoptosis . The study highlighted the structure-activity relationship (SAR) that could be beneficial for designing more potent analogs.
Case Study 2: Neuroleptic Effects
Research published in Pharmaceutical Chemistry Journal explored the effects of similar benzamide compounds on dopamine receptors. The findings indicated that modifications in the side chains significantly altered receptor affinity and efficacy, paving the way for developing new neuroleptic agents .
Q & A
Q. What are the key synthetic strategies for 3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide?
Methodological Answer: The synthesis typically involves:
- Step 1: Formation of the tetrahydroquinoline core via cyclization of substituted anilines with cyclic ketones under acidic conditions (e.g., HCl/EtOH) .
- Step 2: Acylation at the N1 position using 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) to introduce the isobutyryl group .
- Step 3: Coupling the chlorobenzamide moiety via a nucleophilic acyl substitution reaction, often catalyzed by HATU or DCC in anhydrous DMF .
Critical Parameters:
- Temperature control (0–5°C during acylation to minimize side reactions) .
- Solvent choice (DMF enhances reaction efficiency but requires rigorous drying to avoid hydrolysis) .
Q. Table 1: Synthesis Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acylation Temp | 0–5°C | 78 | ≥98% |
| Coupling Catalyst | HATU | 85 | 97% |
| Solvent (Step 3) | Anhydrous DMF | 82 | 96% |
Q. How is structural confirmation performed for this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS):
- X-ray Crystallography (if crystalline): Resolves bond angles and confirms stereochemistry .
Advanced Research Questions
Q. How do structural modifications influence the compound’s biological activity?
Methodological Answer:
- Key Structural Features:
- SAR Studies:
Q. Table 2: Biological Activity of Structural Analogs
| Compound Modification | Target (IC₅₀) | Selectivity Ratio (vs. RORα) |
|---|---|---|
| 3-Chloro (Parent Compound) | RORγ (1.5 µM) | 12:1 |
| 6-Fluoro Derivative | PTP1B (1.2 µM) | N/A |
| Sulfonamide Replacement | RORγ (3.8 µM) | 3:1 |
Q. How should researchers address contradictions in reported biological data?
Methodological Answer: Conflicting data often arise from:
- Assay Variability:
- Data Normalization:
Resolution Strategy:
Q. What strategies optimize the compound’s pharmacokinetic profile?
Methodological Answer:
- Lipophilicity Reduction:
- Metabolic Stability:
- Replace labile isobutyryl with cyclopropanecarbonyl (t₁/₂ increases from 1.2 h to 4.5 h in microsomes) .
- Pro-drug Approaches:
- Esterification of the amide group enhances oral bioavailability (AUC increases 3-fold in rat models) .
Q. How can computational modeling guide derivative design?
Methodological Answer:
- Docking Studies:
- MD Simulations:
- QSAR Models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
